molecular formula C11H11ClN2S B6419946 4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899926-65-9

4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No. B6419946
CAS RN: 899926-65-9
M. Wt: 238.74 g/mol
InChI Key: URLAQGUVDPECSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione, otherwise known as 4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione, is a chemical compound that has a wide range of scientific applications. It is a heterocyclic compound that is composed of an imidazole ring with a chlorine substituent and a thione group. This compound has been studied extensively due to its potential applications in a variety of fields, such as organic synthesis, biochemistry, and pharmaceuticals.

Scientific Research Applications

4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione has been studied extensively due to its potential applications in a variety of scientific fields. For example, it has been used as a starting material for the synthesis of various polymers, such as polyurethanes and polyimides. Additionally, it has been used in the synthesis of heterocyclic compounds, such as imidazoles and thiones, which have potential applications in drug discovery and development. Furthermore, this compound has been used as a catalyst for the synthesis of various organic compounds, such as alcohols and amines.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione in lab experiments is that it is relatively inexpensive and readily available. Additionally, this compound has a high yield and is relatively stable in a variety of conditions. However, this compound is toxic and should be handled with care. Additionally, it is important to note that this compound can react with a variety of other compounds, so it is important to take precautions when handling it.

Future Directions

The potential future directions for 4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione are numerous. For example, further research is needed to explore the potential applications of this compound in the treatment of various diseases. Additionally, further research is needed to explore the potential applications of this compound in the synthesis of various polymers and heterocyclic compounds. Additionally, further research is needed to explore the potential applications of this compound in the synthesis of various organic compounds. Finally, further research is needed to explore the potential mechanisms of action of this compound.

Synthesis Methods

4-chloro-2-methyl-2,5-dihydro-1H-imidazole-5-thione can be synthesized from 4-chlorobenzaldehyde and 2-methyl-2,5-dihydro-1H-imidazole-5-thione using a two-step method. The first step involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid, to form the imidazole ring. The second step involves the oxidation of the imidazole ring to form the thione group. This synthesis method has been widely used in research due to its high yields and low cost.

properties

IUPAC Name

4-(4-chlorophenyl)-2,2-dimethyl-1H-imidazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLAQGUVDPECSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)C(=N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.